6-Cbz-1-oxa-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cbz-1-oxa-6-azaspiro[34]octane is a heterocyclic compound that features a spirocyclic structure, which includes an oxygen and nitrogen atom within its ring system
Vorbereitungsmethoden
The synthesis of 6-Cbz-1-oxa-6-azaspiro[3.4]octane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule that contains both oxygen and nitrogen atoms. The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-Cbz-1-oxa-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
6-Cbz-1-oxa-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a building block for biologically active compounds.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Cbz-1-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6-Cbz-1-oxa-6-azaspiro[3.4]octane can be compared with other similar compounds, such as:
- 7-Cbz-2-oxo-7-aza-spiro[3.5]nonane
- 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane These compounds share similar structural features but differ in their specific functional groups and ring sizes, which can influence their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C14H17NO3 |
---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
benzyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(11-15)7-9-18-14/h1-5H,6-11H2 |
InChI-Schlüssel |
SZZCOVDQFVKIFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CCO2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.